N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a benzene ring substituted with a cyclooctyl group and a tetrazole ring.
- The tetrazole moiety (1H-tetrazole) is a five-membered heterocyclic ring containing four nitrogen atoms.
- This compound has potential applications in various fields due to its unique structure.
N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide: is a chemical compound with the molecular formula and a molecular weight of approximately 313.4 g/mol.
Preparation Methods
- Several synthetic routes exist for the preparation of this compound:
Cycloaddition Reaction: One method involves the cycloaddition of sodium azide with an appropriate organic nitrile.
Diazo Transfer Reaction: Another approach utilizes the powerful diazotizing reagent FSO₂N₃, which enables facile syntheses of tetrazoles from amidines and guanidines in an aqueous environment.
Zinc-Catalyzed Reaction: Sodium azide reacts with nitriles in the presence of zinc salts as catalysts, providing a broad scope of viable substrates for tetrazole formation.
Chemical Reactions Analysis
Reactivity: N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, zinc salts, sodium azide, and organic nitriles play crucial roles in its synthesis.
Major Products: The major products formed from its reactions include various 5-substituted 1H-tetrazoles.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Biological Studies: It may serve as a pharmacophore for targeting specific molecular pathways.
Industry: Its applications extend to materials science, catalysis, and other industrial processes.
Mechanism of Action
- The exact mechanism by which N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Its cyclooctyl and tetrazole substituents distinguish it from other compounds.
Similar Compounds: While I don’t have a specific list, related compounds include other tetrazoles and benzamide derivatives.
Properties
Molecular Formula |
C17H23N5O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-cyclooctyl-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H23N5O/c1-13-19-20-21-22(13)16-11-7-8-14(12-16)17(23)18-15-9-5-3-2-4-6-10-15/h7-8,11-12,15H,2-6,9-10H2,1H3,(H,18,23) |
InChI Key |
VKMVUDHMKIRYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.